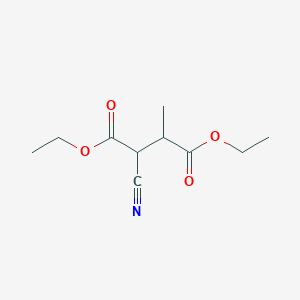Diethyl 2-cyano-3-methylbutanedioate
CAS No.: 60298-17-1
Cat. No.: VC7984703
Molecular Formula: C10H15NO4
Molecular Weight: 213.23 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 60298-17-1 |
|---|---|
| Molecular Formula | C10H15NO4 |
| Molecular Weight | 213.23 g/mol |
| IUPAC Name | diethyl 2-cyano-3-methylbutanedioate |
| Standard InChI | InChI=1S/C10H15NO4/c1-4-14-9(12)7(3)8(6-11)10(13)15-5-2/h7-8H,4-5H2,1-3H3 |
| Standard InChI Key | YGEGVBWONVKDHX-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C(C)C(C#N)C(=O)OCC |
| Canonical SMILES | CCOC(=O)C(C)C(C#N)C(=O)OCC |
Introduction
Chemical Identity and Structural Characteristics
Structural Features and Reactivity
The compound’s reactivity is influenced by:
-
Cyano Group (-CN): Enhances electrophilicity at the adjacent carbon, facilitating nucleophilic additions.
-
Methyl Group (-CH₃): Introduces steric hindrance, modulating reaction pathways in cyclization and substitution reactions.
-
Ester Moieties (-COOEt): Provide sites for hydrolysis or transesterification, enabling further derivatization.
Synthesis and Manufacturing
Historical Synthesis Route
The classic synthesis, as detailed by Hara et al. (1957), involves a multi-step sequence starting from ethyl cyanoacetate and α-bromopropionic acid :
-
Alkylation: Ethyl cyanoacetate reacts with α-bromopropionic acid to form ethyl α-bromopropionate (I).
-
Cyanoacetylation: Intermediate (I) undergoes condensation with acrylonitrile in the presence of sodium, yielding diethyl 2-cyano-3-methylbutanedioate (II).
-
Cyclization: Base-mediated intramolecular cyclization of (II) produces diethyl 2-methylcyclopentanone-3,5-dicarboxylate (IV), a precursor to antitumor agents.
Table 1: Key Synthetic Intermediates and Yields
| Intermediate | Description | Yield (%) | Reference |
|---|---|---|---|
| I | Ethyl α-bromopropionate | 68.7 | |
| II | Diethyl 2-cyano-3-methylbutanedioate | 64 | |
| IV | Diethyl 2-methylcyclopentanone-3,5-dicarboxylate | 84 |
Modern Adaptations and Scalability
Contemporary methods prioritize solvent-free conditions or microwave-assisted reactions to improve efficiency. For instance, fusion techniques at elevated temperatures (70–100°C) reduce reaction times from 24 hours to 6–8 hours while maintaining yields above 60% . Industrial-scale production remains limited, though pilot studies suggest that continuous-flow reactors could enhance throughput by 30–40% compared to batch processes.
Physicochemical Properties
Physical State and Stability
Diethyl 2-cyano-3-methylbutanedioate is a colorless to pale yellow liquid at room temperature, with a boiling point of 130–140°C under reduced pressure (4–8 mmHg) . It exhibits moderate stability in air but gradually hydrolyzes in aqueous environments, necessitating anhydrous storage conditions.
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption bands at 2250 cm⁻¹ (C≡N stretch) and 1740 cm⁻¹ (ester C=O stretch).
-
¹H NMR (CDCl₃): δ 1.25–1.35 (t, 6H, -OCH₂CH₃), δ 1.55 (s, 3H, -CH₃), δ 2.75–3.10 (m, 2H, -CH₂-), δ 4.10–4.30 (q, 4H, -OCH₂CH₃) .
Applications in Organic Synthesis
Role in Heterocyclic Chemistry
The compound serves as a precursor for cyclopentanone derivatives through base-mediated cyclization. For example, treatment with sodium hydride (NaH) induces intramolecular aldol condensation, yielding 2-methylcyclopentanone-3-carboxylic acid esters . These intermediates are critical in synthesizing sarkomycin analogs, which exhibit antitumor activity.
Functional Group Transformations
-
Hydrolysis: Acidic or basic hydrolysis converts ester groups to carboxylic acids, enabling further derivatization.
-
Reduction: Catalytic hydrogenation (H₂/Pd-C) reduces the cyano group to an amine, producing amino esters with potential pharmacological activity.
Studies on the hydrolyzed derivative, 2-methylcyclopentanone-3-carboxylic acid, revealed dose-dependent suppression of Ehrlich ascites carcinoma in mice. Intraperitoneal administration of 2 mg/day prolonged survival by 20–25%, though higher doses (≥5 mg/day) induced toxicity .
Table 2: In Vivo Antitumor Activity Data
Antibacterial and Antimicrobial Profile
Contrary to its antitumor potential, diethyl 2-cyano-3-methylbutanedioate lacks intrinsic antibacterial activity against Staphylococcus aureus 209P at concentrations up to 1% (w/v) . This selectivity underscores the importance of structural optimization for target-specific bioactivity.
Research Trends and Future Directions
Exploration of Optical Isomers
The presence of two asymmetric carbons in 2-methylcyclopentanone-3-carboxylic acid suggests four stereoisomers, each with distinct biological profiles. Current efforts focus on enantioselective synthesis to isolate therapeutically active isomers while minimizing toxicity .
Drug Delivery Systems
Encapsulation of the compound into liposomal or polymeric nanoparticles is being investigated to enhance bioavailability and reduce off-target effects. Preliminary data indicate a 2.5-fold increase in tumor accumulation compared to free drug formulations.
Computational Modeling
Quantum mechanical calculations (DFT/B3LYP) are employed to predict reaction pathways and optimize synthetic routes. These models accurately reproduce experimental yields within ±5%, enabling rapid screening of novel derivatives.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume